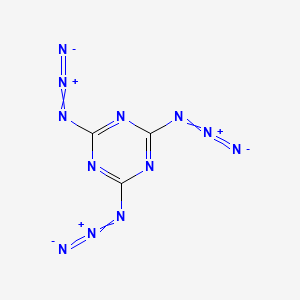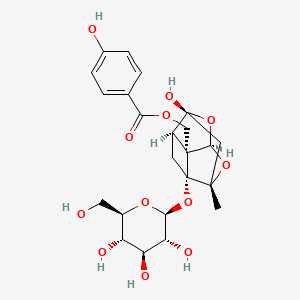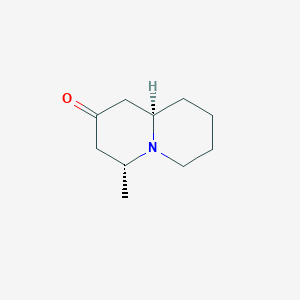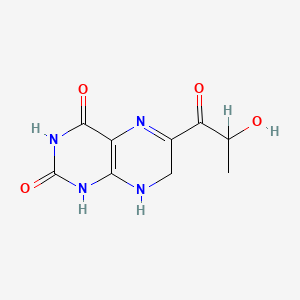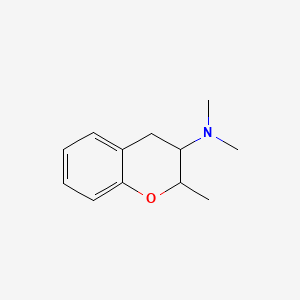
Trebenzomine
Overview
Description
Trebenzomine (CI-686) is a centrally acting psychotropic drug that is structurally distinct from currently available drugs . Preclinical studies indicate that trebenzomine has both neuroleptic and stimulant profiles . The stimulant properties of trebenzomine include potentiation of methamphetamine-induced self-stimulation . Its neuroleptic properties include reduction of septal hyperirritability, suppression of conditioned avoidance behavior, blockade of apomorphine-induced emesis in dogs, and elevation of brain homovanillic acid (HVA) .
Molecular Structure Analysis
Trebenzomine has a molecular formula of C12H17NO . Its average mass is 191.270 Da and its monoisotopic mass is 191.131012 Da .Scientific Research Applications
Antidepressant and Antipsychotic Activity
Trebenzomine is a new psychoactive agent with possible antidepressant and antipsychotic activity in humans . It was found to be a potent inhibitor of serotonin uptake in rat brain synaptosomes as well as in isolated human platelets obtained from 5 schizophrenics after a 2–3 week treatment regimen of 800 mg/kg/day . The potency of trebenzomine in inhibiting norepinephrine and dopamine uptake in rat brain synaptosomes was 1 and 3 orders of magnitude less than for serotonin, respectively . These properties of the compound may contribute to its pharmacological properties in humans .
Treatment of Anxiety and Depression
In a study involving 57 psychoneurotic outpatients with mixed anxiety/depression, trebenzomine was compared with chlordiazepoxide and placebo in a 3-week double-blind study . Trebenzomine did reduce anxiety/depression but it was not statistically more effective than chlordiazepoxide or placebo .
Mechanism of Action
Target of Action
Trebenzomine, a novel psychoactive agent, primarily targets the serotonin uptake system in the brain . It acts as a potent inhibitor of serotonin uptake in rat brain synaptosomes and in isolated human platelets . The compound’s potency in inhibiting norepinephrine and dopamine uptake in rat brain synaptosomes is significantly less than for serotonin .
Mode of Action
Trebenzomine interacts with its targets by inhibiting the uptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
Given its role as a serotonin uptake inhibitor, it likely impacts the serotonergic pathways in the brain . These pathways are involved in various physiological processes, including mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual function .
Pharmacokinetics
Given its psychoactive properties, it is likely that the compound crosses the blood-brain barrier to exert its effects
Result of Action
Trebenzomine’s inhibition of serotonin uptake results in increased serotonin levels in the synaptic cleft, which can enhance the neurotransmitter’s effects . This can lead to changes in mood and other physiological processes regulated by serotonin . Clinical studies have shown mixed results regarding the compound’s antipsychotic efficacy .
Action Environment
The environment in which Trebenzomine acts can influence its efficacy and stability. Factors such as the presence of other drugs, the individual’s health status, and genetic factors can impact the compound’s action . .
Safety and Hazards
The safety data sheet for Trebenzomine was not found in the search results. Therefore, specific information about its safety and hazards is not available .
Relevant Papers There are a few papers that discuss Trebenzomine. One paper compares Trebenzomine with chlordiazepoxide and placebo in the treatment of anxious-depressed outpatients . Another paper discusses a double-blind comparison of Trebenzomine and thioridazine in the treatment of schizophrenia .
properties
IUPAC Name |
N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9/h4-7,9,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJAKSHVOONYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=CC=CC=C2O1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23915-74-4 (hydrochloride) | |
| Record name | Trebenzomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70865123 | |
| Record name | N,N,2-Trimethyl-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trebenzomine | |
CAS RN |
23915-73-3 | |
| Record name | Trebenzomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TREBENZOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E26GV7524F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the research comparing Trebenzomine to other known treatments?
A2: A controlled study compared Trebenzomine to Doxepin in treating anxiety and depression in 26 psychoneurotic inpatients. [] The results indicated that both drugs effectively improved depressive and anxious symptoms without significant differences in improvement rate, degree, or side effects. Another study compared Trebenzomine with Thioridazine in treating schizophrenia, although the results are not yet available. []
Q2: Are there any studies indicating Trebenzomine's effectiveness in treating schizophrenia?
A3: While some research proposed Trebenzomine's potential as an antipsychotic, one study yielded negative results regarding its efficacy in treating schizophrenia. [] This highlights the need for further research to determine its effectiveness for this specific application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








